molecular formula C14H13N3O2 B2442986 N-((5-methylisoxazol-4-yl)methyl)-1H-indole-2-carboxamide CAS No. 2034260-72-3

N-((5-methylisoxazol-4-yl)methyl)-1H-indole-2-carboxamide

Cat. No. B2442986
CAS RN: 2034260-72-3
M. Wt: 255.277
InChI Key: UTJGFUYGTRBASK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multiple steps including the formation of an isoxazole ring, α-bromination of the acetyl group, thiazole ring formation, and carboxamide/thiocarboxamide attachment . Another approach involves the generation of a stable nitrile oxide by oxidation of the oxime with NaBrO2 and tri-n-butyltin chloride and subsequent cycloaddition reaction with methyl acrylate .


Molecular Structure Analysis

The molecular structure of “N-((5-methylisoxazol-4-yl)methyl)-1H-indole-2-carboxamide” would likely be complex due to the presence of multiple functional groups including an isoxazole ring and a carboxamide group. Similar compounds have been analyzed using 1H and 13C NMR, and mass spectra .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are diverse. For instance, oximes can be converted into nitriles, nitro compounds, nitrones, amines, amides and they can also be exploited in the synthesis of azaheterocycles .

Scientific Research Applications

Anticancer Activity

Indole derivatives have gained attention as potential anticancer agents. They exhibit cytotoxic effects against cancer cells by interfering with cell division, inducing apoptosis, and inhibiting tumor growth. Researchers have investigated the antiproliferative properties of N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1H-indole-2-carboxamide in various cancer models .

properties

IUPAC Name

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-9-11(8-16-19-9)7-15-14(18)13-6-10-4-2-3-5-12(10)17-13/h2-6,8,17H,7H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJGFUYGTRBASK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNC(=O)C2=CC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-methylisoxazol-4-yl)methyl)-1H-indole-2-carboxamide

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